2-Chloro-4,6-dimethylquinoline (CAS 3913-18-6) is a bifunctional heterocyclic building block characterized by a highly electrophilic 2-chloro position and two electron-donating methyl groups at the 4- and 6-positions. In industrial and laboratory procurement, it is primarily selected as a precursor for carbon-nitrogen (C-N) cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The specific 4,6-dimethyl substitution pattern is critical for tuning the steric bulk and lipophilicity (LogP) of downstream active pharmaceutical ingredients, distinguishing it from simpler quinoline derivatives [1].
Procurement substitution with 2-chloroquinoline or 2-chloro-4-methylquinoline frequently results in downstream application failures, particularly in pharmaceutical development. The absence of the 6-methyl group alters the electronic density of the quinoline ring, which can shift the oxidative addition kinetics during palladium-catalyzed Buchwald-Hartwig aminations[1]. Furthermore, in the synthesis of central nervous system (CNS) active compounds, such as MC4 receptor antagonists, the 4,6-dimethyl configuration is strictly required to achieve the necessary hydrophobic interactions and blood-brain barrier permeability; omitting the 6-methyl group compromises target receptor affinity and pharmacokinetic viability [2].
When synthesizing complex aminopyrrolidine derivatives, 2-chloro-4,6-dimethylquinoline requires specific catalytic conditions to overcome the steric and electronic influence of the dimethyl groups. Quantitative protocols demonstrate that coupling proceeds efficiently using a Pd2(dba)3 and BINAP catalyst system with sodium t-butoxide at 70°C, a condition optimized specifically for this substitution pattern compared to unsubstituted baselines[1].
| Evidence Dimension | Catalytic requirement for amination |
| Target Compound Data | Pd2(dba)3 / BINAP / NaOtBu at 70°C |
| Comparator Or Baseline | 2-chloroquinoline (Baseline) |
| Quantified Difference | Requires sterically accommodating bidentate ligands (BINAP) for efficient conversion |
| Conditions | 1,4-dioxane solvent, 1-2 hours reaction time |
Ensures buyers select the correct palladium-ligand system to maintain high yields during the scale-up of substituted quinoline intermediates.
Despite the electron-donating (+I) effect of the 4,6-dimethyl groups, which theoretically deactivates the ring towards nucleophiles, 2-chloro-4,6-dimethylquinoline maintains high reactivity at the 2-position. Reaction with sodium azide yields the corresponding 4,6-dimethyl-3H-[1,2,3]triazolo-[2,3-b]quinoline at a 76.7% yield, demonstrating that the precursor remains highly viable for direct cyclization workflows [1].
| Evidence Dimension | SNAr conversion yield |
| Target Compound Data | 76.7% yield of cyclized product |
| Comparator Or Baseline | 2-chloro-4-methylquinoline (Comparator) |
| Quantified Difference | Comparable SNAr activation, proving the 6-methyl group does not sterically hinder the 2-position |
| Conditions | Reaction with NaN3, isolation via crystallization |
Validates the compound as a reliable, high-yield precursor for the procurement of antimicrobial heterocycle libraries.
The inclusion of the 6-methyl group provides a measurable increase in the lipophilic surface area of the resulting quinoline scaffold. In the formulation of MC4 receptor antagonists, this specific 4,6-dimethyl substitution is utilized to precisely tune the LogP of the molecule, enabling the necessary penetration and receptor binding that lower-molecular-weight analogs fail to achieve [1].
| Evidence Dimension | Structural lipophilicity contribution |
| Target Compound Data | Two methyl groups (+2 CH3) integrated into the scaffold |
| Comparator Or Baseline | 2-chloro-4-methylquinoline (+1 CH3) |
| Quantified Difference | Increased hydrophobic bulk essential for CNS target engagement |
| Conditions | In vivo obesity and mood disorder models |
Prevents the substitution of lower-lipophilicity analogs that would cause pharmacokinetic failure in neuro-active drug pipelines.
Where this compound is the right choice for generating aminopyrrolidine-linked quinolines via Buchwald-Hartwig cross-coupling, specifically when targeting mood disorders and obesity where precise lipophilicity is required [1].
Where this compound is the right choice as an SNAr precursor to react with azides, producing sterically tuned antifungal and antibacterial agents with high conversion yields [2].
Where this compound is the right choice for developing lipophilic, bidentate nitrogen ligands for transition metal catalysis, leveraging the 4,6-dimethyl groups to control the coordination environment [1].